molecular formula C18H21ClFN3O4 B1588710 Levofloxacin hydrochloride CAS No. 177325-13-2

Levofloxacin hydrochloride

Cat. No. B1588710
CAS RN: 177325-13-2
M. Wt: 397.8 g/mol
InChI Key: CAOOISJXWZMLBN-PPHPATTJSA-N
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Description

Levofloxacin is the L-form of the fluoroquinolone antibacterial agent, ofloxacin . It is used to treat bacterial infections in many different parts of the body . It is also used to treat anthrax infection after inhalational exposure and to treat and prevent plague (including pneumonic and septicemic plague) .


Synthesis Analysis

The polymorphism of levofloxacin was intensively studied. The fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .


Molecular Structure Analysis

Levofloxacin is a broad-spectrum antibiotic of the fluoroquinolone drug class . It is the left-handed isomer of the medication ofloxacin . The substance is used as the hemihydrate, which has the empirical formula C18H20FN3O4·1⁄2H2O and a molecular mass of 370.38 g/mol .


Chemical Reactions Analysis

Levofloxacin can react with antioxidant dihydroxybenzoic acid (DHBA), which has low antimicrobial activity, to produce a more stable compound under water and lighting conditions and improve LF’s potency .


Physical And Chemical Properties Analysis

Levofloxacin is a light-yellowish-white to yellow-white crystal or crystalline powder . The polymorphism of levofloxacin was intensively studied, and the landscape of polymorphs is not fully understood .

Scientific Research Applications

Pharmaceutical Dosage Determination

Levofloxacin hydrochloride is used in the development of derivative spectrophotometric methods for determining its presence in pharmaceutical dosages . These methods are sensitive, accurate, cost-effective, and demonstrate excellent correlation coefficients, making them valuable for pharmaceutical analysis .

Biomedical Analysis

High-performance liquid chromatography (HPLC) methods have been developed for the assay of levofloxacin levels in human plasma . These methods are simple, specific, fast, and can be applied to biomedical analysis .

Microparticulation

Levofloxacin hydrochloride has been used in the development of spherical agglomerates through a process called Crystallo-co-agglomeration . These agglomerates may exhibit improved micrometric and dissolution properties, making them suitable for the direct compression process .

In Situ Gel Formation

Research has been conducted on using levofloxacin hydrochloride in solvent exchange-induced in situ gel for acne and periodontitis treatments . The gel incorporated a combination of levofloxacin HCl and salicylic acid as the active compounds .

Antibacterial Agent

Levofloxacin hydrochloride is a synthetic broad-spectrum antibacterial agent active against various Gram-positive and Gram-negative bacteria . Its bactericidal activity is based on the interaction with the DNA gyrase and topoisomerase IV .

Fluoroquinolone Research

Levofloxacin hydrochloride is a chiral fluorinated carboxyquinolone and a pure (-)-(s)-enantiomer of the racemic drug substance ofloxacin . It is used in research related to fluoroquinolones .

Safety And Hazards

Levofloxacin can cause serious side effects, including tendon problems, nerve damage, serious mood or behavior changes, or low blood sugar . In rare cases, levofloxacin may cause damage to your aorta, which could lead to dangerous bleeding or death .

properties

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOOISJXWZMLBN-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432709
Record name Levofloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levofloxacin hydrochloride

CAS RN

177325-13-2, 138199-71-0
Record name Levofloxacin hydrochloride
Source CAS Common Chemistry
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Record name Levofloxacin hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrate (2:1), (3S)
Source European Chemicals Agency (ECHA)
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Record name 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrochloride (1:1), (3S)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTN0D03VRZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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